ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted at positions 1, 3, 4, and 4. Key structural features include:
- Position 3: An ethyl carboxylate moiety, enhancing solubility and serving as a hydrogen-bond acceptor.
- Position 4: A (3-methylphenyl)methoxy group, contributing steric bulk and lipophilicity.
- Position 6: A ketone oxygen, critical for hydrogen bonding and redox activity.
Properties
IUPAC Name |
ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-9-7-8-15(2)12-16)13-19(24)23(22-20)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBGNJONWJRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ester Group: The esterification reaction involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- The target compound’s phenyl group offers simpler aromatic interactions.
- Position 4 : The (3-methylphenyl)methoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Sulfur vs. Oxygen : Butylsulfanyl () increases metabolic stability compared to alkoxy groups but may introduce toxicity risks .
Biological Activity
Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 364.4 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyridazine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Bactericidal |
| Compound B | 0.50 | 0.55 | Bacteriostatic |
| Ethyl Derivative | TBD | TBD | TBD |
Note: The actual MIC and MBC values for this compound are yet to be determined.
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, related compounds have shown IC50 values indicating effective inhibition of these enzymes:
- DNA Gyrase Inhibition : IC50 = 31.64 μM
- DHFR Inhibition : IC50 = 2.67 μM
These findings suggest that this compound may share similar mechanisms of action.
Case Studies
Several studies have explored the biological activities of pyridazine derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of pyridazine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values.
-
Inhibition Studies :
- A study focused on the inhibition of biofilm formation by these compounds, revealing that they could significantly reduce biofilm density in pathogenic bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of β-ketoesters with hydrazines, followed by functional group modifications. Key steps include the introduction of the 3-methylbenzyloxy group via nucleophilic substitution or Mitsunobu reactions. Optimization involves controlling temperature (room temperature to 80°C), solvent polarity (ethanol, DMF), and reaction time (6–24 hours). Continuous flow reactors and automated systems improve scalability and reproducibility .
- Critical Parameters : Impurity profiles are minimized using chromatographic purification (e.g., flash chromatography) and recrystallization. Yield improvements (70–85%) are achieved by adjusting stoichiometry and catalyst loading (e.g., palladium catalysts for cross-coupling steps) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the pyridazine core and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography provides absolute stereochemistry but requires high-purity crystals .
- Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 8–10 Hz for pyridazine protons) and deshielded carbons in ¹³C NMR distinguish regioisomers. Comparative analysis with structurally analogous compounds (e.g., chlorobenzyl or fluorophenyl derivatives) validates assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of similar pyridazine derivatives?
- Methodological Answer : Contradictions arise from variations in substituent effects (e.g., electron-withdrawing vs. donating groups) and assay conditions. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., 3-methylphenyl vs. 4-chlorophenyl) clarify pharmacophore requirements. Dose-response curves and enzyme inhibition assays (e.g., IC₅₀ comparisons) under standardized protocols (e.g., ATP-binding site competition in kinases) reduce variability .
- Case Study : For anticancer activity, conflicting IC₅₀ values (e.g., 2–10 µM in different studies) are resolved by controlling cell line passage numbers, serum concentrations, and incubation times. Orthogonal assays (e.g., apoptosis markers vs. proliferation assays) validate mechanisms .
Q. What strategies are employed to modify the compound's functional groups to enhance its pharmacological profile?
- Methodological Answer : Targeted modifications include:
- Ester Hydrolysis : Conversion to carboxylic acid derivatives via alkaline hydrolysis (NaOH/EtOH, 60°C) to improve solubility and bioavailability .
- Sulfonylation/Amidation : Introducing sulfonyl or amide groups at the 4-position enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition). Reactions require sulfonyl chlorides or carbodiimide coupling agents (e.g., DCC/DMAP) .
- Halogenation : Bromine or fluorine substitution at the phenyl ring alters metabolic stability (e.g., CYP450 resistance) .
- Analytical Validation : Post-modification characterization via HPLC purity checks (>95%) and in vitro ADMET profiling (e.g., microsomal stability assays) ensures therapeutic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
